Tetrachlorothiophene's structure offers a versatile platform for organic synthesis. The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, allowing researchers to introduce various functional groups and tailor the molecule's properties for specific applications. This characteristic has been explored in the development of novel pharmaceuticals and functional materials [].
The unique electronic properties of tetrachlorothiophene make it a promising candidate for the development of functional materials. Studies have shown that it can be used as a building block in the synthesis of conductive polymers and organic semiconductors []. These materials have potential applications in organic electronics, solar cells, and light-emitting diodes.
Tetrachlorothiophene's aromatic structure and chlorine substituents contribute to its interesting physical properties. Research suggests that it exhibits good thermal stability and flame retardancy []. This makes it a potential candidate for studying fire-resistant materials and exploring their applications in various fields.
Tetrachlorothiophene is a chlorinated organic compound with the molecular formula C₄Cl₄S and a molecular weight of 221.92 g/mol. It is characterized by the presence of four chlorine atoms attached to a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. This compound is recognized for its unique structure, which influences its chemical behavior and potential applications in various fields, including organic chemistry and materials science. Tetrachlorothiophene is typically used as a laboratory chemical and is not recommended for use in food, drugs, or biocidal products due to its hazardous nature .
Tetrachlorothiophene can be synthesized through various methods:
Tetrachlorothiophene finds applications in various domains:
Tetrachlorothiophene shares structural similarities with several other chlorinated thiophenes and related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetrachloroethylene | C₂Cl₄ | Two chlorine atoms; simpler structure |
Trichlorothiophene | C₄HCl₃S | One less chlorine; different reactivity |
Dichlorothiophene | C₄HCl₂S | Fewer chlorines; more reactive intermediates |
Hexachloroethane | C₂Cl₆ | Six chlorine atoms; different applications |
Tetrachlorothiophene's distinctive feature lies in its four chlorine substituents on the thiophene ring, which significantly alters its reactivity compared to these similar compounds. This unique chlorination pattern enhances its utility in specific synthetic pathways while also increasing its toxicity profile.
Tetrachlorothiophene, with the systematic name 2,3,4,5-tetrachlorothiophene, possesses the molecular formula C₄Cl₄S and is characterized by a five-membered heterocyclic ring structure containing sulfur [1] [2] [3]. The compound features a thiophene ring backbone where all four carbon positions are substituted with chlorine atoms [4] [5]. The molecular structure exhibits a planar configuration typical of aromatic heterocycles, with the sulfur atom maintaining its characteristic position within the ring system [6].
The molecular weight of tetrachlorothiophene is 221.92 g/mol, and its Chemical Abstracts Service registry number is 6012-97-1 [1] [2] [3]. The compound's International Union of Pure and Applied Chemistry standard International Chemical Identifier is InChI=1S/C4Cl4S/c5-1-2(6)4(8)9-3(1)7, and its Simplified Molecular Input Line Entry System representation is ClC1=C(Cl)SC(Cl)=C1Cl [1] [5]. The compound is also known by several synonyms including perchlorothiophene, penphene, and pemphene [7] [4] [8].
The molecular geometry of tetrachlorothiophene maintains the characteristic planar structure of thiophene derivatives, with the sulfur atom contributing to the aromatic system [6]. The presence of four chlorine substituents significantly influences the electronic distribution within the ring system, creating an electron-deficient aromatic compound [9]. This structural arrangement results in distinctive chemical and physical properties that differentiate it from the parent thiophene molecule [10] [8].
Tetrachlorothiophene exhibits well-defined thermal transition points that reflect its crystalline solid nature at ambient conditions [2] [3] [7]. The melting point of tetrachlorothiophene is consistently reported as 28-30°C, indicating the relatively low thermal energy required for the solid-to-liquid phase transition [2] [3] [7]. This melting point range demonstrates the compound's moderate intermolecular forces and crystalline stability [11] [12].
The boiling point characteristics of tetrachlorothiophene show significant pressure dependence, which is typical for organic compounds [2] [7] [11]. Under reduced pressure conditions of 2 millimeters of mercury, tetrachlorothiophene boils at 75°C [2] [7] [11]. However, under normal atmospheric pressure conditions, the boiling point increases substantially to 232-233°C [3]. This significant difference between reduced pressure and atmospheric pressure boiling points indicates the compound's relatively high molecular weight and intermolecular interactions [7] [11] [12].
The vapor pressure characteristics of tetrachlorothiophene at 25°C are reported as 0.0853 millimeters of mercury, indicating relatively low volatility at room temperature [12]. This low vapor pressure is consistent with the compound's solid physical state and relatively high boiling point under atmospheric conditions [12] [13].
The density of tetrachlorothiophene at 25°C is consistently reported as 1.704 g/mL, reflecting the significant contribution of the four chlorine atoms to the compound's overall mass [2] [7] [11]. This relatively high density compared to many organic compounds is attributable to the presence of multiple heavy halogen substituents [11] [12] [14]. The density measurement provides important information for volumetric calculations and physical property correlations [7] [15].
The refractive index of tetrachlorothiophene, measured as n₂₀/D, is reported as 1.591 [2] [3] [7]. This refractive index value is characteristic of halogenated aromatic compounds and reflects the compound's electronic polarizability [2] [11] [12]. The refractive index measurement is particularly useful for compound identification and purity assessment in analytical applications [3] [7] [15].
These physical constants demonstrate the compound's distinctive optical and physical characteristics that arise from its halogenated aromatic structure [7] [11]. The combination of high density and moderate refractive index is consistent with the presence of multiple chlorine substituents on the thiophene ring system [12] [15].
Tetrachlorothiophene exists as a solid at room temperature and normal atmospheric pressure conditions [12] [16] [15]. The compound typically appears as white to light yellow crystal powder, indicating its crystalline nature and relative purity when properly prepared [14] [15]. This crystalline appearance is characteristic of many halogenated aromatic compounds and reflects the ordered molecular packing in the solid state [12] [15].
The physical state characteristics of tetrachlorothiophene are influenced by its molecular structure and intermolecular forces [16] [15]. The solid nature at ambient conditions is consistent with the compound's melting point range of 28-30°C, which is slightly above typical room temperature [13]. The crystalline morphology contributes to the compound's handling characteristics and storage requirements [14] [15].
The compound's appearance can vary slightly depending on preparation methods and purity levels, with high-purity samples typically exhibiting the characteristic white to pale yellow coloration [15]. The crystal powder form facilitates accurate weighing and handling for analytical and synthetic applications [14] [13].
Tetrachlorothiophene exhibits distinctive solubility patterns that reflect its halogenated aromatic nature [7] [15]. The compound demonstrates good solubility in chloroform, which is consistent with the principle of like dissolves like, given both compounds' halogenated character [7] [15]. This chloroform solubility makes the compound suitable for various organic synthetic procedures and analytical applications [15].
In contrast, tetrachlorothiophene shows only slight solubility in methanol [7] [15]. This limited solubility in protic polar solvents is typical of highly halogenated aromatic compounds and reflects the compound's hydrophobic character [15]. The poor solubility in methanol and similar polar protic solvents limits certain analytical and synthetic applications but is advantageous for selective extraction procedures [7].
The compound's solubility characteristics suggest limited water solubility, which is expected for a highly chlorinated aromatic system [17]. The calculated octanol-water partition coefficient indicates significant lipophilicity, which influences the compound's distribution in biphasic systems [10] [17]. These solubility properties are important considerations for environmental fate studies and analytical method development [7] [15].
Tetrachlorothiophene exhibits notable stability under appropriate storage conditions [7] [15] [13]. The compound is chemically stable under normal laboratory conditions when stored properly [16] [13]. Recommended storage conditions include maintaining temperatures between 2-8°C and storage under inert gas atmospheres such as nitrogen or argon [7] [15]. These conditions prevent oxidative degradation and maintain compound integrity over extended periods [13].
Thermal stability studies indicate that tetrachlorothiophene remains stable under recommended storage conditions but should be protected from extreme temperatures [13]. The compound should be kept away from direct sunlight and excessive heat to prevent decomposition [13]. When subjected to thermal decomposition, the compound produces carbon oxides, hydrogen sulfide, chloride gases, and sulfur oxides [13].
Chemical stability is maintained when the compound is isolated from strong oxidizing agents, which represent the primary incompatible materials [16] [13]. The compound's stability profile makes it suitable for long-term storage when proper precautions are observed [7] [15] [13]. Regular monitoring of stored samples can ensure continued stability and prevent degradation-related issues [13].
Tetrachlorothiophene demonstrates significant reactivity in various chemical transformations, particularly cycloaddition reactions [18] [19] [20]. The compound serves as a versatile synthetic intermediate in organic chemistry applications [21] [15]. Research has demonstrated that tetrachlorothiophene can undergo various chemical transformations including nucleophilic substitutions and cycloaddition reactions [21] [18].
The electron-deficient nature of tetrachlorothiophene, resulting from the four chlorine substituents, makes it particularly reactive toward electron-rich species [9]. Studies have shown that the compound can participate in Diels-Alder reactions and other cycloaddition processes when converted to its corresponding dioxide derivative [18] [19] [20]. These reactions typically proceed under mild conditions and provide access to complex polycyclic structures [18] [20].
Mechanistic studies have revealed that tetrachlorothiophene undergoes specific reactions with various organic substrates [21] [18]. The compound has been utilized in the preparation of other chlorinated thiophene derivatives through selective chemical transformations [21] [15]. Research has demonstrated the compound's utility in synthetic organic chemistry applications where controlled reactivity is required [18] [20] [22].
Property | Value | Source |
---|---|---|
Molecular Formula | C₄Cl₄S | [1] [2] [3] |
Molecular Weight (g/mol) | 221.92 | [2] [3] [7] |
Melting Point (°C) | 28-30 | [2] [3] [7] |
Boiling Point (°C, 2 mmHg) | 75 | [2] [7] [11] |
Boiling Point (°C, normal) | 232-233 | [3] |
Density (g/mL at 25°C) | 1.704 | [2] [7] [11] |
Refractive Index (n₂₀/D) | 1.591 | [2] [3] [7] |
Flash Point (°C) | >113 | [3] [16] |
Physical State | Solid | [12] [16] [15] |
Appearance | White to light yellow crystal powder | [14] [15] |
Solubility in Chloroform | Soluble | [7] [15] |
Solubility in Methanol | Slightly soluble | [7] [15] |
Acute Toxic